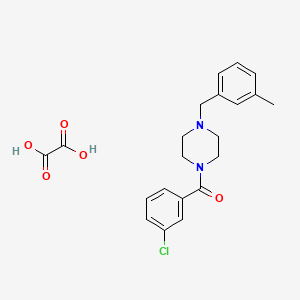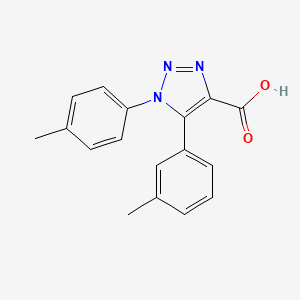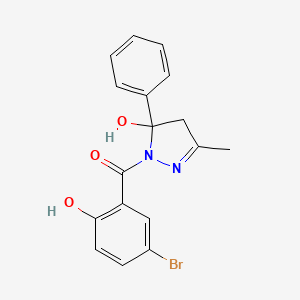![molecular formula C20H20N2O5 B5153452 3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5153452.png)
3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BMDP and belongs to the family of pyrrolidinophenone compounds. BMDP is a psychoactive drug that has been studied for its potential use in treating various conditions.
作用機序
BMDP acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It has been reported to exhibit higher binding affinity for the dopamine transporter compared to other pyrrolidinophenone compounds. The inhibition of dopamine reuptake leads to an increase in dopamine levels in the brain, which can result in various physiological and behavioral effects.
Biochemical and Physiological Effects:
BMDP has been reported to exhibit various biochemical and physiological effects, including increased locomotor activity, hyperthermia, and stereotypy. It has also been reported to induce the release of dopamine and norepinephrine in the brain. BMDP has been studied for its potential use in treating conditions such as ADHD, depression, and drug addiction.
実験室実験の利点と制限
BMDP has several advantages for use in lab experiments, including its potent binding affinity for the dopamine transporter and its unique chemical structure, which makes it a potential forensic marker. However, there are also limitations to its use, including its potential for abuse and its potential side effects.
将来の方向性
There are several future directions for research on BMDP, including its potential use in treating various conditions, its mechanism of action, and its biochemical and physiological effects. Further studies are needed to determine the long-term effects of BMDP and its potential for abuse. Additionally, research is needed to develop new synthesis methods for BMDP and to explore its potential as a forensic marker.
Conclusion:
In conclusion, BMDP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been studied for its potential use in treating various conditions, as well as its potential as a forensic marker. Further research is needed to determine the long-term effects of BMDP and to explore its potential for abuse.
合成法
The synthesis of BMDP involves the reaction of 4-ethoxybenzaldehyde with 3,4-methylenedioxyphenyl-2-nitropropene in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reduced using sodium borohydride to produce BMDP. This method has been reported in the literature and has been used to synthesize BMDP for research purposes.
科学的研究の応用
BMDP has been studied for its potential use in various fields, including medicinal chemistry, neuropharmacology, and forensic science. It has been reported to exhibit potent binding affinity for the dopamine transporter, which makes it a potential candidate for treating conditions such as attention deficit hyperactivity disorder (ADHD) and drug addiction. BMDP has also been studied for its potential use as a forensic marker due to its unique chemical structure.
特性
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethylamino)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-2-25-15-6-4-14(5-7-15)22-19(23)10-16(20(22)24)21-11-13-3-8-17-18(9-13)27-12-26-17/h3-9,16,21H,2,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVYKENCBNXUGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-bromo-4-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5153379.png)


![2-methyl-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5153396.png)
![1-[4-(2-ethylphenoxy)butyl]pyrrolidine oxalate](/img/structure/B5153413.png)

![propyl 3-[(2-bromobenzoyl)amino]benzoate](/img/structure/B5153422.png)
![1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5153426.png)

![3-(3-chlorophenyl)-2-ethyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5153443.png)
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5153454.png)
![2-{[5-(3,5-dichlorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5153462.png)

